Clinical Response Rate in Lower Respiratory Tract Infection: Cefodizime Versus Ceftriaxone
In an open-label, controlled, randomized study of 45 patients with community-acquired pneumonia, cefodizime demonstrated a numerically superior clinical response rate compared with ceftriaxone. This direct head-to-head comparison provides procurement-relevant evidence of differential therapeutic efficacy in lower respiratory tract infections [1].
| Evidence Dimension | Clinical response rate in lower respiratory tract infection |
|---|---|
| Target Compound Data | 90.3% (28 of 31 patients) |
| Comparator Or Baseline | Ceftriaxone: 78.6% (11 of 14 patients) |
| Quantified Difference | Absolute difference of 11.7 percentage points; relative improvement of 14.9% |
| Conditions | Open, controlled, randomized study in 45 patients with community-acquired pneumonia; cefodizime single daily dose regimen |
Why This Matters
Demonstrates that cefodizime may offer superior clinical outcomes in respiratory infections compared with ceftriaxone, supporting its selection when therapeutic efficacy is the primary procurement criterion.
- [1] Kim JH, et al. Clinical evaluation of cefodizime in the treatment of lower respiratory tract infections. Infect Chemother. 1993;11(2):176-182. View Source
